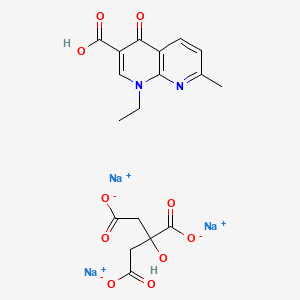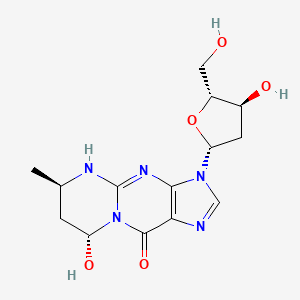![molecular formula C19H25N3O4 B1197902 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea CAS No. 70636-54-3](/img/structure/B1197902.png)
1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea is a complex organic compound with a molecular formula of C({19})H({25})N({3})O({4})
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl chloride and a suitable base.
Urea Formation: The urea moiety is formed by reacting an amine with an isocyanate or by using phosgene derivatives.
Hydroxyphenoxypropylamine Segment: This segment is synthesized through the reaction of 4-hydroxyphenol with epichlorohydrin, followed by amination with a suitable amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions: 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
科学研究应用
1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea exerts its effects depends on its interaction with molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
1-Benzyl-3-(2-{[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}ethyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.
1-Benzyl-3-(2-{[2-hydroxy-3-(4-chlorophenoxy)propyl]amino}ethyl)urea: Contains a chlorine atom on the aromatic ring.
Uniqueness: 1-Benzyl-3-(2-{[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino}ethyl)urea is unique due to the presence of both hydroxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
70636-54-3 |
|---|---|
分子式 |
C19H25N3O4 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
1-benzyl-3-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]urea |
InChI |
InChI=1S/C19H25N3O4/c23-16-6-8-18(9-7-16)26-14-17(24)13-20-10-11-21-19(25)22-12-15-4-2-1-3-5-15/h1-9,17,20,23-24H,10-14H2,(H2,21,22,25) |
InChI 键 |
JBORCKKRBVEGMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)NCCNCC(COC2=CC=C(C=C2)O)O |
同义词 |
ICI 119,033 ICI 119033 ICI-119033 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate](/img/structure/B1197820.png)













